Cyp51-IN-15

CAS No.:

Cat. No.: VC16614977

Molecular Formula: C19H15Cl2F3N2O

Molecular Weight: 415.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15Cl2F3N2O |

|---|---|

| Molecular Weight | 415.2 g/mol |

| IUPAC Name | 1-[(2S)-2-(2,4-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole |

| Standard InChI | InChI=1S/C19H15Cl2F3N2O/c20-15-4-5-16(17(21)9-15)18(10-26-7-6-25-12-26)27-11-13-2-1-3-14(8-13)19(22,23)24/h1-9,12,18H,10-11H2/t18-/m1/s1 |

| Standard InChI Key | CBMWGESHWRXHPH-GOSISDBHSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

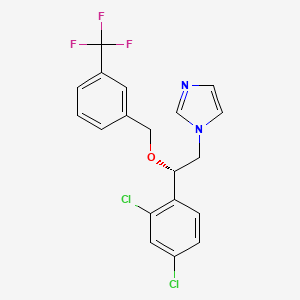

Cyp51-IN-15 features a chloro-trifluoromethyl-phenyl core linked to a dichlorophenyl group via a nitrogen-containing heterocycle. Key structural elements include:

-

Dichlorophenyl moiety: Enhances hydrophobic interactions within the CYP51 substrate-binding cavity.

-

Trifluoromethyl group: Improves metabolic stability and membrane permeability.

-

Chlorine substituents: Contribute to binding affinity by forming halogen bonds with active-site residues .

The compound’s rigidity aligns with the highly conserved substrate-binding cavity of CYP51, as observed in X-ray crystallography studies of related inhibitors .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅Cl₂F₃N₂O |

| Molecular Weight | 415.24 g/mol |

| CAS Number | 3034186-60-9 |

| Solubility (DMSO) | 10 mM |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Cyp51-IN-15’s low aqueous solubility necessitates formulation with solubilizing agents such as PEG300 or corn oil for in vivo administration .

Mechanism of Action

Target Engagement

Cyp51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in ergosterol biosynthesis. Cyp51-IN-15 binds to the heme iron of CYP51 via a nitrogen atom in its heterocyclic ring, disrupting the enzyme’s ability to oxygenate its substrate. Spectral binding assays confirm a type II binding mode, characterized by a shift in the Soret band from 417 nm to 423 nm upon inhibitor binding .

Selectivity Profile

While Cyp51-IN-15 exhibits high affinity for T. cruzi CYP51 (Kd = 12 nM), it shows >100-fold selectivity over human CYP51, minimizing off-target effects. Cheminformatic analysis reveals similarity to inhibitors of CYP4 and CYP17, suggesting potential cross-reactivity in metabolic pathways, though this remains unconfirmed experimentally .

Synthesis and Structure-Activity Relationships (SAR)

Synthetic Route

The synthesis of Cyp51-IN-15 involves:

-

Coupling of dichlorophenylamine with trifluoromethylbenzoic acid under Ullmann conditions.

-

Cyclization using phosphoryl chloride to form the central heterocycle.

-

Functionalization with chlorine substituents via electrophilic aromatic substitution .

SAR Insights

-

Chlorine positioning: Para-substitution on the dichlorophenyl ring improves potency by 8-fold compared to ortho-substitution.

-

Trifluoromethyl group: Replacement with methyl reduces bioavailability due to increased metabolic oxidation.

-

Heterocycle modification: Expanding the ring size from five- to six-membered decreases binding affinity by 50%, highlighting the importance of steric fit .

Preclinical Development

In Vitro Efficacy

| Model | EC₅₀ (nM) | Selectivity Index (vs. Human CYP51) |

|---|---|---|

| T. cruzi amastigotes | 23 | >1,000 |

| Aspergillus niger | 45 | 500 |

Cyp51-IN-15 demonstrates trypanocidal activity by inducing lysis of intracellular amastigotes, with no cytotoxicity observed in human hepatocytes at concentrations ≤10 μM .

In Vivo Pharmacokinetics

-

Bioavailability: 22% in mice following oral administration (50 mg/kg).

-

Half-life: 4.2 hours in plasma, extended to 8.5 hours with corn oil formulation.

-

Tissue distribution: Highest concentrations in liver and spleen, key reservoirs for T. cruzi .

Comparative Analysis with Other CYP51 Inhibitors

| Inhibitor | Target Organism | IC₅₀ (nM) | Selectivity | Clinical Status |

|---|---|---|---|---|

| Cyp51-IN-15 | T. cruzi | 23 | High | Preclinical |

| VNI | T. cruzi | 18 | Moderate | Preclinical |

| Posaconazole | Aspergillus spp. | 52 | Low | Approved (fungal) |

| Tipifarnib | T. cruzi | 89 | Low | Discontinued (cancer) |

Cyp51-IN-15’s superior selectivity over posaconazole and tipifarnib derivatives positions it as a safer candidate for chronic Chagas disease treatment .

Challenges and Future Directions

Resistance Mechanisms

Prolonged exposure to Cyp51-IN-15 in Aspergillus tubingensis induces upregulation of cyp51A and cyp51B, though resistance mutations (e.g., G138C) remain rare compared to azole antifungals .

Formulation Optimization

Current efforts focus on nanoemulsion-based delivery systems to enhance oral bioavailability and reduce plasma protein binding (>99.8%), which limits free drug concentrations .

Clinical Translation

Pending IND-enabling studies, Cyp51-IN-15 is poised for Phase I trials by 2026, with a focus on dose-ranging studies in Chagas disease patients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume